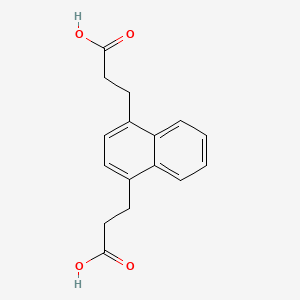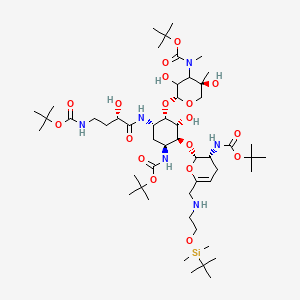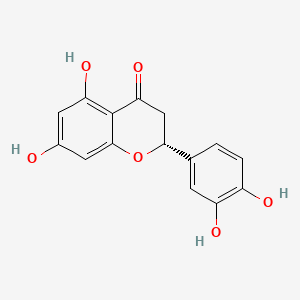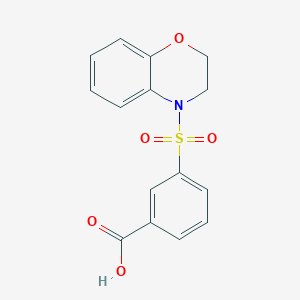![molecular formula C9H9N3O B13449358 1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B13449358.png)
1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone is a compound that belongs to the benzimidazole family, which is known for its diverse biological and chemical properties Benzimidazoles are heterocyclic aromatic organic compounds that contain a fusion of benzene and imidazole rings
準備方法
The synthesis of 1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone can be achieved through several methods. Common synthetic routes include:
Debus-Radiszewski Synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia under acidic conditions to form imidazole derivatives.
Wallach Synthesis: This method uses the reaction of o-phenylenediamine with carboxylic acids or their derivatives.
Dehydrogenation of Imidazolines: This involves the oxidation of imidazolines to form imidazoles.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This method involves the reaction of alpha-halo ketones with ammonia or amines.
Amino Nitrile Method: This involves the reaction of amino nitriles with aldehydes or ketones.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
化学反応の分析
1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone undergoes various chemical reactions, including:
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dimethylformamide, and catalysts like palladium or nickel. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biology: The compound is used in biochemical studies to understand its interactions with biological macromolecules like DNA and proteins.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other functional materials.
作用機序
The mechanism of action of 1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone involves its interaction with molecular targets such as enzymes, DNA, and proteins. The compound can bind to DNA grooves, leading to DNA cleavage and inhibition of DNA replication . It also interacts with enzymes, inhibiting their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.
類似化合物との比較
1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone can be compared with other similar compounds in the benzimidazole family:
Albendazole: An antiparasitic agent used to treat various parasitic infections.
Mebendazole: Another antiparasitic agent with a broad spectrum of activity against parasitic worms.
Thiabendazole: Used as an antifungal and antiparasitic agent.
Omeprazole: A proton pump inhibitor used to treat gastric ulcers and acid reflux.
Metronidazole: An antibiotic and antiprotozoal agent used to treat bacterial and protozoal infections.
The uniqueness of this compound lies in its specific chemical structure and the diverse range of biological activities it exhibits. Its ability to interact with DNA and enzymes makes it a valuable compound for various scientific research applications.
特性
分子式 |
C9H9N3O |
|---|---|
分子量 |
175.19 g/mol |
IUPAC名 |
1-(2-amino-3H-benzimidazol-5-yl)ethanone |
InChI |
InChI=1S/C9H9N3O/c1-5(13)6-2-3-7-8(4-6)12-9(10)11-7/h2-4H,1H3,(H3,10,11,12) |
InChIキー |
ASVPUUDJBLBNEH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=C(C=C1)N=C(N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


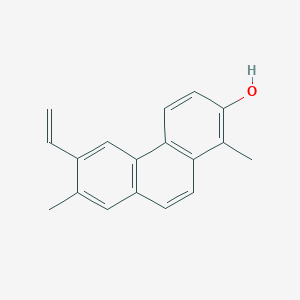


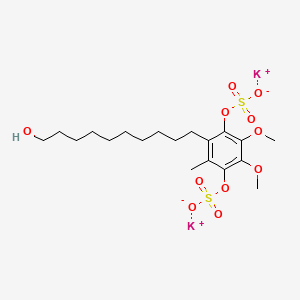
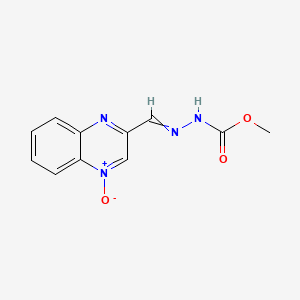
![4-((5Z,8Z,11Z,13E,15S)-15-Hydroxyicosa-5,8,11,13-tetraen-2-yl)-6H,6'H-[2,2'-bipyran]-3-carbohydrazide](/img/structure/B13449303.png)
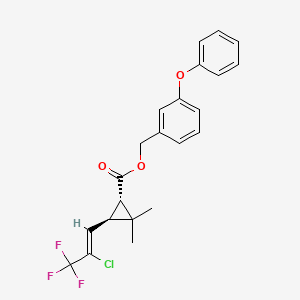
amine](/img/structure/B13449324.png)


